molecular formula C9H10ClN3S B027564 Timirdine CAS No. 100417-09-2

Timirdine

Cat. No. B027564
M. Wt: 227.71 g/mol
InChI Key: YYPCUGJKDYEIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Timirdine is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a pyrimidine nucleoside analog that has been shown to possess antiviral, anticancer, and anti-inflammatory properties. In

Scientific Research Applications

Timirdine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antiviral properties against herpes simplex virus, cytomegalovirus, and human immunodeficiency virus type 1. It has also been shown to possess anticancer properties against various types of cancer, including breast, lung, and colon cancer. Additionally, Timirdine has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Mechanism Of Action

The mechanism of action of Timirdine involves its incorporation into the DNA of the target cells, leading to the inhibition of DNA synthesis and cell proliferation. Timirdine is a nucleoside analog that mimics the structure of the natural nucleosides, leading to its incorporation into the growing DNA chain. Once incorporated, Timirdine acts as a chain terminator, preventing further DNA synthesis and cell proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of Timirdine are dependent on its concentration and the target cells. At low concentrations, Timirdine has been shown to have minimal effects on normal cells. However, at high concentrations, Timirdine has been shown to induce apoptosis or programmed cell death in both cancer cells and normal cells. Additionally, Timirdine has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of Timirdine for lab experiments is its broad-spectrum antiviral and anticancer properties. This makes it a potential therapeutic agent for various diseases. Additionally, Timirdine has been shown to have minimal side effects on normal cells at low concentrations, making it a safe and effective therapeutic agent. However, one of the limitations of Timirdine for lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Timirdine. One of the potential future directions is the development of Timirdine derivatives with improved solubility and pharmacokinetic properties. Additionally, the combination of Timirdine with other therapeutic agents may enhance its efficacy and reduce its toxicity. Furthermore, the development of Timirdine-based drug delivery systems may improve its targeted delivery to the desired cells. Finally, the exploration of Timirdine's potential therapeutic applications in other diseases, such as autoimmune diseases, may provide new insights into its mechanism of action and therapeutic potential.
Conclusion
In conclusion, Timirdine is a promising chemical compound with potential therapeutic applications in various diseases. Its antiviral, anticancer, and anti-inflammatory properties make it a potential therapeutic agent for various diseases. The synthesis method of Timirdine has been optimized to produce high yields of pure Timirdine. The mechanism of action of Timirdine involves its incorporation into the DNA of the target cells, leading to the inhibition of DNA synthesis and cell proliferation. The biochemical and physiological effects of Timirdine are dependent on its concentration and the target cells. Timirdine has several advantages for lab experiments, including its broad-spectrum antiviral and anticancer properties and minimal side effects on normal cells. However, its low solubility in water is a limitation for lab experiments. Several future directions for the research on Timirdine include the development of Timirdine derivatives, combination therapy, drug delivery systems, and exploration of its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of Timirdine involves the reaction of 2,4-dichloropyrimidine with N-benzoyl-2'-deoxyadenosine in the presence of a base. The reaction yields Timirdine as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce high yields of Timirdine with minimal impurities.

properties

CAS RN

100417-09-2

Product Name

Timirdine

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline

InChI

InChI=1S/C9H10ClN3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12/h1-2,5,12H,3-4,11H2

InChI Key

YYPCUGJKDYEIHT-UHFFFAOYSA-N

SMILES

C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N

Canonical SMILES

C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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